molecular formula C29H30N4O4 B2521266 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 946330-57-0

2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide

Cat. No. B2521266
CAS RN: 946330-57-0
M. Wt: 498.583
InChI Key: YBPGKDKQAOJAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .

Scientific Research Applications

Antimicrobial Applications

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. For example, certain 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones showed good antimicrobial activity compared to standard drugs, suggesting potential use in developing new antimicrobial agents (Patel & Shaikh, 2011).

Anticancer Applications

Quinazoline derivatives have also been investigated for their potential anticancer properties. A study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against various cancer cell lines. These findings highlight the potential of quinazoline derivatives in cancer therapy (Fang et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-5-methylphenol with ethyl acetoacetate to form 2-(2-oxo-2-(4-(2-hydroxy-5-methylphenylamino)phenyl)ethyl)-4-methyl-3-oxo-2,3-dihydroquinazoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with isopropylamine and acetic anhydride to form the final product, 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Starting Materials": [ "2-amino-5-methylphenol", "ethyl acetoacetate", "2-hydroxy-5-methylphenylamine", "acetic anhydride", "isopropylamine" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-methylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(2-oxo-2-(4-(2-hydroxy-5-methylphenylamino)phenyl)ethyl)-4-methyl-3-oxo-2,3-dihydroquinazoline-3-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate with isopropylamine and acetic anhydride in the presence of a base such as triethylamine to form the final product, 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide." ] }

CAS RN

946330-57-0

Product Name

2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide

Molecular Formula

C29H30N4O4

Molecular Weight

498.583

IUPAC Name

2-[4-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C29H30N4O4/c1-18(2)30-26(34)16-21-11-13-22(14-12-21)33-28(36)23-7-5-6-8-25(23)32(29(33)37)17-27(35)31-24-15-19(3)9-10-20(24)4/h5-15,18H,16-17H2,1-4H3,(H,30,34)(H,31,35)

InChI Key

YBPGKDKQAOJAKA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.